Cas no 2091214-19-4 (1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid)

1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-1-acetic acid, 2-carboxy-, 1-(1,1-dimethylethyl) ester
- 1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid
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- Inchi: 1S/C10H14N2O4/c1-10(2,3)16-7(13)6-12-5-4-11-8(12)9(14)15/h4-5H,6H2,1-3H3,(H,14,15)
- InChI Key: OVLKZWMYFWLGCK-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)N(CC(OC(C)(C)C)=O)C=CN=1
1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-311311-1.0g |
1-[2-(tert-butoxy)-2-oxoethyl]-1H-imidazole-2-carboxylic acid |
2091214-19-4 | 1.0g |
$0.0 | 2023-02-26 | ||
Enamine | EN300-311311-1g |
1-[2-(tert-butoxy)-2-oxoethyl]-1H-imidazole-2-carboxylic acid |
2091214-19-4 | 1g |
$0.0 | 2023-09-05 |
1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid Related Literature
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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2. Book reviews
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid
Comprehensive Overview of 1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid (CAS No. 2091214-19-4)
The compound 1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid (CAS No. 2091214-19-4) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique imidazole core and tert-butoxy ester functionality, serves as a versatile intermediate in the synthesis of biologically active molecules. Its structural features make it particularly valuable for applications in drug discovery, where researchers are increasingly focusing on small-molecule therapeutics and targeted drug delivery systems.
One of the most compelling aspects of 1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid is its role in the development of enzyme inhibitors and receptor modulators. The imidazole ring, a common pharmacophore, is known for its ability to interact with various biological targets, including proteases and kinases. This has led to a surge in interest from researchers exploring treatments for conditions such as inflammatory diseases and metabolic disorders. Recent studies have highlighted its potential in cancer therapy, where its derivatives are being investigated for their anti-proliferative properties.
From a synthetic chemistry perspective, the tert-butoxy group in 1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid offers distinct advantages. This moiety is often employed as a protecting group for carboxylic acids, ensuring stability during multi-step reactions. Additionally, its hydrolytic stability under mild conditions makes it a preferred choice for peptide coupling and other bioconjugation strategies. These properties align with the growing demand for green chemistry and sustainable synthesis methods, which prioritize efficiency and minimal environmental impact.
The pharmaceutical industry's shift toward personalized medicine and precision therapeutics has further elevated the relevance of 1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid. Its compatibility with high-throughput screening platforms and combinatorial chemistry techniques makes it an attractive candidate for lead optimization. Moreover, its potential applications in prodrug design are being explored, particularly for enhancing the bioavailability of poorly soluble compounds—a key challenge in modern drug development.
In the context of material science, this compound's unique chemical properties have sparked interest in its use for functionalized polymers and smart materials. Researchers are investigating its incorporation into biodegradable coatings and drug-eluting matrices, which could revolutionize fields like medical implants and tissue engineering. The compound's ability to form hydrogen bonds and participate in supramolecular assembly further expands its utility beyond traditional pharmaceutical applications.
As the scientific community continues to explore the potential of 1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid, its role in cutting-edge research is expected to grow. With advancements in computational chemistry and AI-driven drug discovery, the compound's structure-activity relationships are being elucidated at an unprecedented pace. This aligns with broader trends in digital transformation and data-driven science, where molecules like this are being optimized for next-generation therapeutics.
For researchers and industry professionals, understanding the nuances of 1-2-(tert-butoxy)-2-oxoethyl-1H-imidazole-2-carboxylic acid is critical. Its synthetic versatility, biological relevance, and material applications position it as a compound of enduring significance. As the demand for innovative chemical solutions rises, this molecule is poised to play a pivotal role in shaping the future of healthcare and advanced materials.
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